2-[(4-Methylpyridin-2-yl)methyl]azepane
Overview
Description
2-[(4-Methylpyridin-2-yl)methyl]azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound features a pyridine ring substituted with a methyl group at the 4-position and a methylene bridge connecting the pyridine ring to the azepane ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methylpyridin-2-yl)methyl]azepane typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methyl-2-pyridinemethanol.
Formation of the Azepane Ring: The next step involves the formation of the azepane ring. This can be done by reacting 4-methyl-2-pyridinemethanol with a suitable azepane precursor under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methylpyridin-2-yl)methyl]azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or azepane rings are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
2-[(4-Methylpyridin-2-yl)methyl]azepane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a ligand in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals[][3].
Mechanism of Action
The mechanism of action of 2-[(4-Methylpyridin-2-yl)methyl]azepane involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity. For example, it may inhibit nitric oxide synthase (NOS) enzymes, thereby reducing the production of nitric oxide, a signaling molecule involved in various physiological processes .
Comparison with Similar Compounds
4-Methyl-2-pyridinemethanol: A precursor in the synthesis of 2-[(4-Methylpyridin-2-yl)methyl]azepane.
2-Amino-4-methylpyridine: Another pyridine derivative with similar structural features.
2-(Pyridin-2-yl)pyrimidine: A compound with a pyridine ring fused to a pyrimidine ring, exhibiting different pharmacological properties.
Uniqueness: this compound is unique due to its combination of a pyridine ring and an azepane ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-methylpyridin-2-yl)methyl]azepane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-6-8-15-13(9-11)10-12-5-3-2-4-7-14-12/h6,8-9,12,14H,2-5,7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTAXXDEECPYEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC2CCCCCN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40393201 | |
Record name | 2-[(4-methylpyridin-2-yl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
527674-24-4 | |
Record name | 2-[(4-methylpyridin-2-yl)methyl]azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40393201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.